molecular formula C13H10N8O2S5 B11541647 2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)

2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)

Cat. No.: B11541647
M. Wt: 470.6 g/mol
InChI Key: UYNLOGLMOYHGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of thiazole, triazole, and thiadiazole rings. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate ring formation and functional group modifications.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE could have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA or RNA synthesis. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar compounds might include other heterocyclic molecules with thiazole, triazole, and thiadiazole rings. These compounds could be compared based on their chemical properties, biological activities, and potential applications. Examples might include:

    Thiazole derivatives: Known for their antimicrobial properties.

    Triazole derivatives: Often used as antifungal agents.

    Thiadiazole derivatives: Investigated for their anticancer activities.

N-(1,3-THIAZOL-2-YL)-2-{[3-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE might exhibit unique properties due to the combination of these heterocyclic rings, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H10N8O2S5

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H10N8O2S5/c22-7(16-9-14-1-3-24-9)5-26-11-18-19-12-21(11)20-13(28-12)27-6-8(23)17-10-15-2-4-25-10/h1-4H,5-6H2,(H,14,16,22)(H,15,17,23)

InChI Key

UYNLOGLMOYHGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.